![molecular formula C11H7FIN B3306634 2-Fluoro-3-iodo-5-phenylpyridine CAS No. 928822-81-5](/img/structure/B3306634.png)
2-Fluoro-3-iodo-5-phenylpyridine
Overview
Description
2-Fluoro-3-iodo-5-phenylpyridine is a chemical compound with the molecular formula C11H7FIN . It has an average mass of 299.083 Da and a monoisotopic mass of 298.960724 Da .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Fluoro-3-iodo-5-phenylpyridine, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-iodo-5-phenylpyridine consists of 11 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 1 iodine atom, and 1 nitrogen atom .Chemical Reactions Analysis
Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-iodo-5-phenylpyridine include a molecular weight of 299.08 . More specific properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
- Radiolabeling : Researchers have explored the synthesis of F-18 substituted pyridines, including 2-fluoro-3-iodo-5-phenylpyridine, as potential imaging agents for various biological applications .
- Targeted Therapies : Fluorinated compounds play a crucial role in drug design. Incorporating fluorine atoms into lead structures can enhance pharmacokinetics, bioavailability, and metabolic stability .
- Fluorine-Containing Pesticides : Fluorine-substituted aromatic rings are commonly used in agrochemicals. These compounds exhibit improved properties, such as increased resistance to degradation and enhanced efficacy .
- Functional Materials : Fluorinated pyridines, including 2-fluoro-3-iodo-5-phenylpyridine, serve as building blocks for organic semiconductors, light-emitting materials, and conductive polymers .
- Fluorination Reactions : Researchers have employed 2-fluoro-3-iodo-5-phenylpyridine in various fluorination reactions, contributing to the development of novel synthetic methodologies .
- Positron Emission Tomography (PET) : F-18 labeled compounds, such as 2-fluoro-3-iodo-5-phenylpyridine, are used in PET imaging to visualize biological processes and diagnose diseases .
- Fluorine as a Probe : Fluorine-containing compounds act as sensitive probes in biological studies. Researchers use them to investigate protein-ligand interactions, enzyme mechanisms, and cellular processes .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Catalysis and Synthetic Chemistry
Radiotherapy and Imaging Agents
Biological Studies and Molecular Probes
Safety and Hazards
The safety data sheet for a similar compound, Fluoro-3-iodopyridine, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Therefore, future research may focus on developing more efficient and selective synthesis methods for fluoropyridines, including 2-Fluoro-3-iodo-5-phenylpyridine.
properties
IUPAC Name |
2-fluoro-3-iodo-5-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FIN/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQRFPAOAMQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302303 | |
Record name | 2-Fluoro-3-iodo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodo-5-phenylpyridine | |
CAS RN |
928822-81-5 | |
Record name | 2-Fluoro-3-iodo-5-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928822-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-iodo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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